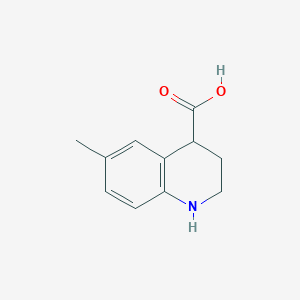![molecular formula C9H8N4O3 B13167172 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylpyrimidine-5-carboxylic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylpyrimidine-5-carboxylic acid: Lacks the imidazole ring, resulting in different chemical properties.
2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
The presence of both the imidazole and pyrimidine rings in 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds.
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(imidazol-1-ylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c14-8-6(9(15)16)3-11-7(12-8)4-13-2-1-10-5-13/h1-3,5H,4H2,(H,15,16)(H,11,12,14) |
InChI Key |
LIPANRUDMOFIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)
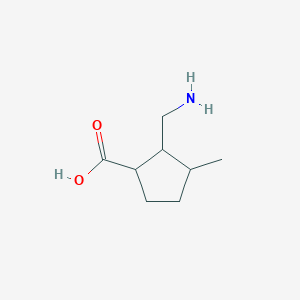
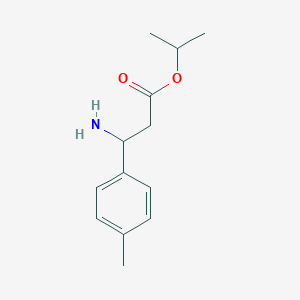
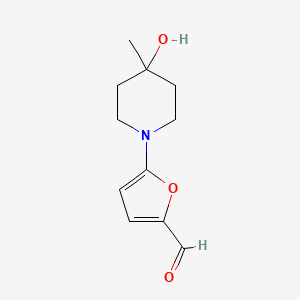
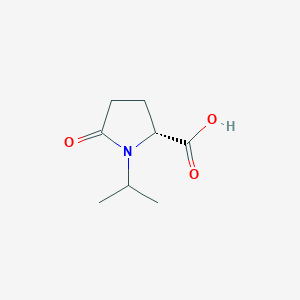

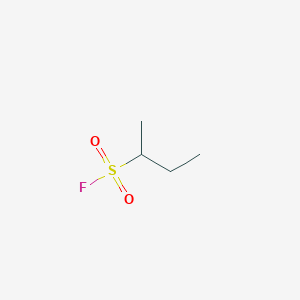
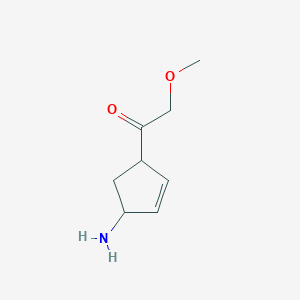

![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)
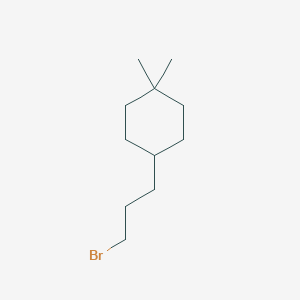
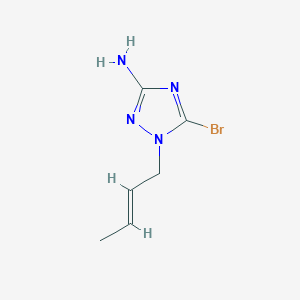
![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
